4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-Phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is an organic compound with a complex structure that includes a phenyl group, a pyridine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-phenyl-2-pyridinecarboxylic acid with tetrahydropyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-Phenyl-N-(4-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide
- 4-(Pyridin-2-yl)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
- Tetrahydro-2H-pyran-4-carboxamide
Comparison: Compared to similar compounds, 4-phenyl-N-(pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibits unique properties due to the presence of both phenyl and pyridine groups.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-phenyl-N-pyridin-2-yloxane-4-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c20-16(19-15-8-4-5-11-18-15)17(9-12-21-13-10-17)14-6-2-1-3-7-14/h1-8,11H,9-10,12-13H2,(H,18,19,20) |
InChI Key |
CINSCVDPXVIMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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